[Epicatechin-(4beta->8)]5-epicatechin
Overview
Description
[Epicatechin-(4beta->8)]5-epicatechin is a proanthocyanidin, a type of polyphenolic compound found in various plants. It is a dimer formed by the linkage of two epicatechin molecules through a 4beta->8 bond. This compound is known for its antioxidant properties and is commonly found in foods such as cocoa, tea, and certain fruits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Epicatechin-(4beta->8)]5-epicatechin typically involves the coupling of protected epicatechin monomers. One method includes the use of heat treatment to induce epimerization of tea catechins, which can then be isolated and purified using preparative high-performance liquid chromatography (HPLC) and crystallization . The reaction conditions often involve specific temperatures, pH levels, and concentrations to achieve the desired epimerization.
Industrial Production Methods
Industrial production of [Epicatechin-(4beta->8)]5-epicatechin may involve the extraction of proanthocyanidins from plant sources such as Cinnamomum cassia. The extraction process includes solvent extraction, purification, and concentration steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[Epicatechin-(4beta->8)]5-epicatechin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of [Epicatechin-(4beta->8)]5-epicatechin, which can have different biological activities and properties .
Scientific Research Applications
[Epicatechin-(4beta->8)]5-epicatechin has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use in preventing oxidative damage.
Mechanism of Action
The mechanism of action of [Epicatechin-(4beta->8)]5-epicatechin involves its interaction with various molecular targets and pathways. It has been shown to inhibit myostatin expression and atrogenes such as MAFbx, FOXO, and MuRF1, which are involved in muscle degradation. Additionally, it stimulates factors related to myogenic actions, including MyoD, Myf5, and myogenin . The compound also activates nitric oxide synthase (eNOS) through the G protein-coupled estrogen receptor (GPER), contributing to its cardiovascular benefits .
Comparison with Similar Compounds
Similar Compounds
Catechin: A monomeric form of the compound with similar antioxidant properties.
Epicatechin gallate: A derivative with additional gallate groups, enhancing its antioxidant activity.
Epigallocatechin: Another related compound with additional hydroxyl groups, found in green tea.
Uniqueness
[Epicatechin-(4beta->8)]5-epicatechin is unique due to its dimeric structure, which enhances its stability and bioactivity compared to its monomeric counterparts. Its specific linkage (4beta->8) also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H74O36/c91-33-19-48(105)60-59(20-33)121-81(28-2-8-36(93)43(100)14-28)75(116)70(60)62-50(107)23-52(109)64-72(77(118)83(123-87(62)64)30-4-10-38(95)45(102)16-30)66-54(111)25-56(113)68-74(79(120)85(125-89(66)68)32-6-12-40(97)47(104)18-32)69-57(114)26-55(112)67-73(78(119)84(126-90(67)69)31-5-11-39(96)46(103)17-31)65-53(110)24-51(108)63-71(76(117)82(124-88(63)65)29-3-9-37(94)44(101)15-29)61-49(106)22-41(98)34-21-58(115)80(122-86(34)61)27-1-7-35(92)42(99)13-27/h1-20,22-26,58,70-85,91-120H,21H2/t58-,70-,71+,72-,73+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOWTYGESRVWCF-WKWFDMPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=CC(=C6C7C(C(OC8=C(C(=CC(=C78)O)O)C9C(C(OC1=C(C(=CC(=C91)O)O)C1C(C(OC2=CC(=CC(=C12)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C5C(=CC(=C6[C@@H]7[C@H]([C@H](OC8=C(C(=CC(=C78)O)O)[C@@H]9[C@H]([C@H](OC1=C(C(=CC(=C91)O)O)[C@@H]1[C@H]([C@H](OC2=CC(=CC(=C12)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H74O36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583143 | |
Record name | PUBCHEM_16129623 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1731.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88847-05-6 | |
Record name | Cinnamtannin III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88847-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PUBCHEM_16129623 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamtannin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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